molecular formula C6H6ClNO2S B2572811 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid CAS No. 1383138-67-7

2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B2572811
CAS No.: 1383138-67-7
M. Wt: 191.63
InChI Key: JDHDFRBRHRGDOT-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chloro group at the 5th position and a methyl group at the 2nd position of the thiazole ring, with an acetic acid moiety attached at the 4th position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid are largely determined by the thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . These activities suggest that this compound may influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that this compound may interact with biomolecules through these mechanisms, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may vary depending on the experimental conditions .

Dosage Effects in Animal Models

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that the effects of this compound may vary with dosage .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors . This suggests that this compound may be involved in various metabolic pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The solubility properties of thiazole derivatives suggest that they may be transported and distributed in various ways .

Subcellular Localization

The chemical properties of thiazole derivatives suggest that they may be localized to various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-chloro-2-methylthiazole with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(5-Bromo-2-methyl-1,3-thiazol-4-yl)acetic acid
  • 2-(5-Chloro-2-ethyl-1,3-thiazol-4-yl)acetic acid
  • 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)propionic acid

Comparison:

Properties

IUPAC Name

2-(5-chloro-2-methyl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-3-8-4(2-5(9)10)6(7)11-3/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHDFRBRHRGDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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